3-(Difluoromethyl)-5-hydroxybenzonitrile
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Overview
Description
3-(Difluoromethyl)-5-hydroxybenzonitrile is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) and a hydroxy group (-OH) attached to a benzonitrile core
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-5-hydroxybenzonitrile is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production within cells .
Mode of Action
This compound acts by inhibiting the succinate dehydrogenase enzyme . This inhibition disrupts the normal functioning of the enzyme, leading to an interruption in energy production and the growth of the organism . The compound’s interaction with its target results in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .
Biochemical Pathways
The compound affects the citric acid cycle and the mitochondrial respiratory chain by inhibiting the succinate dehydrogenase enzyme . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source. The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
It is known that the presence of the difluoromethyl group can greatly improve the lipophilic pharmacokinetic properties of drug molecules This suggests that the compound may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of growth in the target organisms. By inhibiting the succinate dehydrogenase enzyme, the compound disrupts energy production within the cell, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a hydroxybenzonitrile precursor using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-5-hydroxybenzonitrile may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
The major products formed from these reactions include difluoromethylated ketones, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Difluoromethyl)-5-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5-hydroxybenzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-4-hydroxybenzonitrile: Similar structure but with the hydroxy group in a different position.
Uniqueness
3-(Difluoromethyl)-5-hydroxybenzonitrile is unique due to the specific positioning of the difluoromethyl and hydroxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(difluoromethyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJFEPKRTUHYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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